9-(2-methoxyethyl)-6-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine
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Overview
Description
9-(2-methoxyethyl)-6-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a purine base, which is a fundamental component of nucleic acids, and a pyrazine moiety, known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-methoxyethyl)-6-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine typically involves multi-step organic reactions. One common approach is to start with the purine base and introduce the 2-methoxyethyl group through alkylation reactions. The pyrazine moiety can be incorporated via a cyclization reaction involving appropriate precursors. Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or rhodium complexes .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
9-(2-methoxyethyl)-6-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine ring, using reagents like halides or amines.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures, specific solvents (e.g., DMF), and catalysts (e.g., palladium complexes).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
9-(2-methoxyethyl)-6-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(2-methoxyethyl)-6-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine involves its interaction with specific molecular targets. The purine base can interact with nucleic acids, potentially affecting DNA and RNA synthesis. The pyrazine moiety may interact with various enzymes and receptors, modulating their activity and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
- 9-(2-methoxyethyl)-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine
- 9-(2-methoxyethyl)-6-[5-(quinolin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine
Uniqueness
Compared to similar compounds, 9-(2-methoxyethyl)-6-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is unique due to its specific combination of a purine base and a pyrazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H22N8O |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
9-(2-methoxyethyl)-6-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)purine |
InChI |
InChI=1S/C18H22N8O/c1-27-5-4-24-12-23-16-17(24)21-11-22-18(16)26-9-13-7-25(8-14(13)10-26)15-6-19-2-3-20-15/h2-3,6,11-14H,4-5,7-10H2,1H3 |
InChI Key |
SAVQGWCBZXZIKK-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C5=NC=CN=C5 |
Origin of Product |
United States |
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